2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran core with hydroxyphenyl and sulfanyl substituents, along with trimethoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with appropriate sulfanyl and methoxy-substituted precursors under reflux conditions in ethanol . The reaction is monitored using techniques such as LCMS and NMR to ensure the correct structure is formed . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the conversion of ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions activated by the hydroxy and methoxy groups.
Scientific Research Applications
2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl and sulfanyl groups can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial and anticancer effects are linked to its ability to disrupt cellular processes and induce apoptosis in target cells .
Comparison with Similar Compounds
2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one can be compared with other similar compounds, such as:
Benzoxazoles: Similar to benzopyrans, these compounds have applications in medicinal chemistry and exhibit various biological activities.
Phenolic compounds: Compounds with hydroxyphenyl groups are known for their antioxidant properties and are widely studied for their health benefits. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
144553-51-5 |
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Molecular Formula |
C18H16O6S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O6S/c1-21-14-9-13-16(18(23-3)17(14)22-2)12(20)8-15(24-13)25-11-6-4-10(19)5-7-11/h4-9,19H,1-3H3 |
InChI Key |
BOOQCRLDYIKPNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)SC3=CC=C(C=C3)O)OC)OC |
Origin of Product |
United States |
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